
Copper;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;scandium is an alloy composed of copper and scandium. This combination leverages the beneficial properties of both elements, resulting in a material with enhanced mechanical, thermal, and electrical properties. Copper is well-known for its excellent electrical conductivity and thermal properties, while scandium, a rare earth element, contributes to the alloy’s strength and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;scandium alloys are typically prepared through metallurgical synthesis. The process involves melting copper and scandium together in an induction furnace, followed by crystallization in graphite crucibles at ambient temperature . The scandium content in the alloy can vary, with common compositions including CuSc0.15 and CuSc0.3, indicating 0.15% and 0.3% scandium by weight, respectively .
Industrial Production Methods: Industrial production of this compound alloys often involves methods such as mixing, hot metal reduction, and molten salt electrolysis . These methods ensure the uniform distribution of scandium within the copper matrix, enhancing the alloy’s overall properties.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;scandium alloys undergo various chemical reactions, including oxidation and reduction. The addition of scandium to copper enhances its resistance to oxidation, making the alloy more stable at high temperatures .
Common Reagents and Conditions: The preparation and reactions of this compound alloys typically involve high-temperature conditions. For instance, the enthalpies of mixing of liquid alloys are determined at 1373 K . Common reagents used in these reactions include scandium oxide and copper salts.
Major Products Formed: The primary products formed from the reactions of this compound alloys are stable intermetallic compounds such as Cu4Sc, Cu2Sc, and CuSc . These compounds exhibit enhanced mechanical and thermal properties compared to pure copper.
Wissenschaftliche Forschungsanwendungen
Copper;scandium alloys have a wide range of scientific research applications due to their unique properties. In chemistry, they are used in the development of high-performance materials with improved electrical and thermal conductivity . In biology and medicine, this compound alloys are explored for their potential use in medical devices and implants due to their biocompatibility and strength . Industrial applications include their use in electrical connectors, lead frames, and other components that require high conductivity and mechanical stability .
Wirkmechanismus
The enhanced properties of copper;scandium alloys are primarily due to the formation of intermetallic compounds and the uniform distribution of scandium within the copper matrix. Scandium atoms occupy interstitial sites in the copper lattice, leading to precipitation hardening and increased thermal stability . This mechanism improves the alloy’s resistance to softening at high temperatures while maintaining its electrical conductivity.
Vergleich Mit ähnlichen Verbindungen
Copper;scandium alloys can be compared to other copper-based alloys such as copper;zirconium (CuZr) and copper;yttrium (CuY). While all these alloys exhibit enhanced properties compared to pure copper, this compound alloys are unique in their combination of high strength, thermal stability, and electrical conductivity . The addition of scandium results in a more significant improvement in these properties compared to zirconium and yttrium, making this compound alloys particularly suitable for high-performance applications.
List of Similar Compounds:- Copper;zirconium (CuZr)
- Copper;yttrium (CuY)
- Copper;lanthanum (CuLa)
- Copper;lutetium (CuLu)
This compound alloys stand out due to their superior combination of mechanical and electrical properties, making them a valuable material in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12019-20-4 |
|---|---|
Molekularformel |
CuSc |
Molekulargewicht |
108.50 g/mol |
IUPAC-Name |
copper;scandium |
InChI |
InChI=1S/Cu.Sc |
InChI-Schlüssel |
NZOBMQKUUTZNND-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


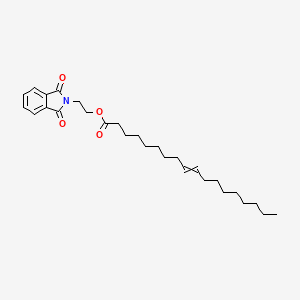

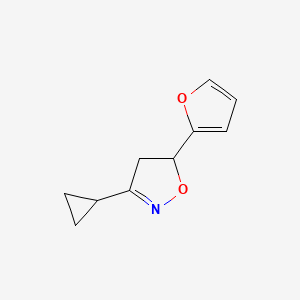
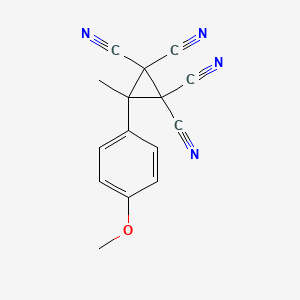

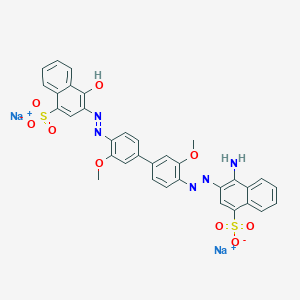
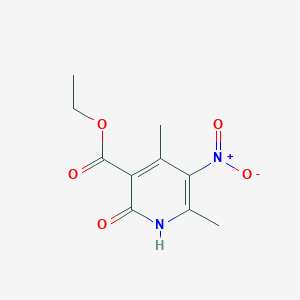

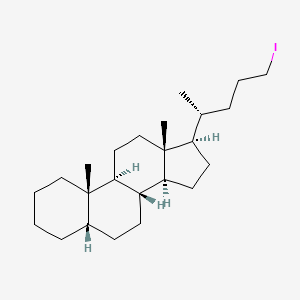
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)




